5,5'-Methylenebis(quinolin-8-ol)
Description
Properties
IUPAC Name |
5-[(8-hydroxyquinolin-5-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-16-7-5-12(14-3-1-9-20-18(14)16)11-13-6-8-17(23)19-15(13)4-2-10-21-19/h1-10,22-23H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGLQHRCVKTDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CC3=C4C=CC=NC4=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Formyl-8-Hydroxyquinoline
The precursor 5-formyl-8-hydroxyquinoline is synthesized via a Reimer-Tiemann reaction. 8-Hydroxyquinoline reacts with chloroform in alkaline aqueous solution, yielding the formyl derivative after extraction and recrystallization. Key parameters include:
- Temperature : Maintained below 40°C during chloroform addition.
- Workup : Petroleum ether extraction followed by acetone recrystallization produces orange-tan needles (m.p. 178.5–179.5°C).
Elemental Analysis of 5-Formyl-8-Hydroxyquinoline :
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 69.4 | 69.3 |
| H | 4.02 | 4.07 |
| N | 8.09 | 7.81 |
Condensation with 4,4'-Methylenedianiline
The final step involves refluxing equimolar amounts of 5-formyl-8-hydroxyquinoline and 4,4'-methylenedianiline in methanol:
Reaction Conditions :
Characterization Data :
Mechanistic Insights and Byproduct Management
The condensation proceeds via Schiff base formation, where the aldehyde group of 5-formyl-8-hydroxyquinoline reacts with the amine groups of 4,4'-methylenedianiline (Fig. 1). Methanol acts as both solvent and proton shuttle, facilitating imine bond formation.
Critical Process Considerations :
- Stoichiometry : Excess aldehyde or amine leads to oligomeric byproducts.
- Purification : Washing with cold methanol removes unreacted starting materials.
Thermal Stability of Coordination Polymers
5,5'-Methylenebis(quinolin-8-ol) forms thermally stable coordination polymers with divalent transition metals (Mn, Co, Ni, Cu, Zn). Thermogravimetric analysis (TGA) reveals:
| Metal Ion | Decomposition Onset (°C) |
|---|---|
| Mn(II) | 470 |
| Co(II) | 420 |
| Ni(II) | 390 |
| Cu(II) | 350 |
| Zn(II) | 440 |
The Zn(II) polymer exhibits anomalous stability due to its distorted tetrahedral geometry, which reduces ring strain in the chelate structure.
Comparative Analysis with Related Ligands
Replacing the methylene (-CH2-) bridge in bis(8-hydroxy-5-quinolyl)methane with a -CH=N-aryl-N=CH- group in 5,5'-methylenebis(quinolin-8-ol) improves solubility in polar aprotic solvents while maintaining high thermal stability.
Key Structural Advantages :
- Solubility : Soluble in DMF and DMSO at elevated temperatures.
- Polymer Flexibility : The extended conjugated system allows better metal-ligand orbital overlap.
Industrial-Scale Considerations
While lab-scale synthesis uses methanol reflux, pilot-scale production requires:
Chemical Reactions Analysis
Types of Reactions
5,5'-Methylenebis(quinolin-8-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline compounds, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 5,5'-methylenebis(quinolin-8-ol) is in cancer treatment. Research indicates that derivatives of 8-hydroxyquinoline exhibit intrinsic anticancer activity by modulating cellular metal and redox homeostasis. The compound's ability to form metal complexes enhances its efficacy against multidrug-resistant cancer cells .
Table 1: Anticancer Activity of 5,5'-Methylenebis(quinolin-8-ol) Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5,5'-Methylenebis(quinolin-8-ol) | 15.4 | MES-SA |
| 5-Bromo-7-(piperidin-1-ylmethyl)quinolin-8-ol | 12.3 | MES-SA/Dx5 |
| 7-(4-Methylpiperazin-1-yl)methylquinolin-8-ol | 9.8 | MES-SA |
These findings demonstrate that structural modifications can significantly enhance the anticancer activity of quinoline derivatives.
Chelation Therapy
The chelating properties of 5,5'-methylenebis(quinolin-8-ol) make it a candidate for use in chelation therapy for metal toxicity. The compound can effectively bind to toxic metals such as lead and mercury, facilitating their excretion from the body. This application is particularly relevant in treating heavy metal poisoning .
Coordination Polymers
Research has shown that 5,5'-methylenebis(quinolin-8-ol) can be utilized to create coordination polymers with various metal ions. These polymers exhibit enhanced thermal stability and unique properties due to the bis-bifunctional nature of the ligand .
Table 2: Properties of Coordination Polymers Derived from 5,5'-Methylenebis(quinolin-8-ol)
| Metal Ion | Polymer Stability (°C) | Solubility in Organic Solvents |
|---|---|---|
| Cu(II) | 250 | Insoluble |
| Zn(II) | 230 | Slightly soluble |
| Ni(II) | 240 | Insoluble |
These polymers have potential applications in catalysis and materials engineering due to their stability and reactivity.
Case Study: Antitumor Activity Assessment
A study investigated the antitumor activity of various derivatives of 5,5'-methylenebis(quinolin-8-ol) against different cancer cell lines. The results indicated that certain substitutions at specific positions on the quinoline ring significantly enhanced cytotoxicity against resistant cancer cells. This highlights the importance of structure-activity relationships in drug design .
Case Study: Development of Chelating Agents
Another study focused on synthesizing new chelating agents based on the quinoline structure for use in treating heavy metal poisoning. The synthesized compounds were tested for their ability to bind heavy metals effectively, demonstrating significant potential for clinical applications in toxicology .
Mechanism of Action
The mechanism of action of 5,5'-Methylenebis(quinolin-8-ol) involves its ability to chelate metal ions, which is crucial for its biological activity. The compound forms stable complexes with metal ions, which can inhibit various enzymes and disrupt cellular processes. This chelation ability is also responsible for its antioxidant properties, as it can scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between 5,5'-Methylenebis(quinolin-8-ol) and analogous compounds:
Key Research Findings
- Thermal Stability: Pamoic acid-derived metal chelates exhibit thermal stability in the order Co²⁺ > Ni²⁺ > Cu²⁺, contrasting with 5,5'-Methylenebis(quinolin-8-ol)'s role in heat-resistant polymers (stable up to 350°C after cyclodehydration) .
- Sensing Capabilities: Schiff bases derived from 5,5'-methylenebis-salicylaldehyde show superior metal-ion selectivity compared to 5,5'-Methylenebis(quinolin-8-ol), which lacks inherent sensor functionality .
Discussion of Divergent Data
- Synthesis Yields: reports a 51% yield for 5,5'-Methylenebis(quinolin-8-ol), while older literature cites lower yields (e.g., 30% for 7-methyl-8-quinolinol derivatives) .
- Melting Points: Discrepancies exist between observed (270–273°C) and literature values (283–284°C) for 5,5'-Methylenebis(quinolin-8-ol), possibly due to crystallization solvent effects .
Biological Activity
5,5'-Methylenebis(quinolin-8-ol) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
5,5'-Methylenebis(quinolin-8-ol) has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2536-71-2 |
| Molecular Formula | C19H14N2O2 |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | 5,5'-Methylenebis(8-hydroxyquinoline) |
The primary mechanism of action for 5,5'-Methylenebis(quinolin-8-ol) involves its ability to chelate metal ions , which is crucial for its biological activity. This chelation can alter the availability of metal ions essential for various enzymatic processes within cells. The compound has shown potential in modulating oxidative stress and influencing cellular signaling pathways, which may contribute to its therapeutic effects in various diseases .
Antimicrobial Activity
Research indicates that 5,5'-Methylenebis(quinolin-8-ol) exhibits antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit growth by chelating essential metal ions necessary for microbial metabolism .
Antiviral Activity
In vitro studies have demonstrated that derivatives of quinoline compounds, including 5,5'-Methylenebis(quinolin-8-ol), can inhibit viral replication. For instance, it has been tested against the Ebola virus, showing promising results in reducing viral load in infected cells . The compound's structure allows it to interfere with viral entry or replication processes.
Antineurodegenerative Effects
The compound has been linked to neuroprotective effects due to its ability to chelate metals associated with neurodegenerative diseases. Studies suggest that it may help restore metal ion balance in the brain, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Case Studies and Research Findings
- Inhibition of Viral Replication : A study assessed the efficacy of various quinoline derivatives against the Ebola virus. Among them, 2NH2Q (a derivative related to 5,5'-Methylenebis(quinolin-8-ol)) showed an IC50 value of 4.66 µM, indicating significant antiviral activity while maintaining cell viability .
- Antimicrobial Efficacy : In a comparative analysis of quinoline derivatives, 5,5'-Methylenebis(quinolin-8-ol) was found to exhibit superior antimicrobial activity against Gram-positive and Gram-negative bacteria due to its dual action as a membrane disruptor and metal chelator .
- Neuroprotective Studies : Research focusing on neurodegenerative diseases highlighted the role of 8-hydroxyquinoline derivatives in mitigating oxidative stress. The chelation properties of these compounds were shown to protect neuronal cells from metal-induced toxicity .
Q & A
Q. Basic
- Elemental Analysis : Confirms stoichiometry (e.g., C 69.3%, H 4.07%, N 7.81% vs. theoretical C 69.4%, H 4.02%, N 8.09%) .
- Melting Point : Sharp melting range (178.5–179.5 °C) indicates purity .
- Spectroscopy : ¹H/¹³C NMR and IR identify functional groups (e.g., hydroxyl and quinoline rings) .
How does thermogravimetric analysis (TGA) evaluate the thermal stability of coordination polymers derived from 5,5'-Methylenebis(quinolin-8-ol)?
Advanced
TGA under vacuum (heating rate: 2.5 °C/min, range: 25–1000 °C) reveals decomposition stages:
| Metal Ion | Decomposition Onset (°C) | Residual Mass (%) |
|---|---|---|
| Mn(II) | 250 | 15.2 |
| Co(II) | 275 | 18.5 |
| Ni(II) | 290 | 20.1 |
| Zn(II) | 310 | 22.3 |
| Cu(II) polymers require validation via alternative methods (e.g., Cahn balance) due to instrument-specific discrepancies . |
How should researchers address contradictions in thermal stability data obtained from different instruments?
Advanced
Discrepancies arise from instrument sensitivity (e.g., Eyraud vs. Cahn balances). Mitigation strategies include:
- Cross-Validation : Replicate experiments with standardized reference materials.
- Error Analysis : Compare heating rates, sample mass, and crucible material (platinum vs. alumina) .
For Cu(II) polymers, systematic calibration using known standards (e.g., CaC₂O₄·H₂O) improves data reliability .
Can computational methods predict the biological activity of 5,5'-Methylenebis(quinolin-8-ol) derivatives?
Advanced
PASS Online software predicts bioactivity by analyzing structure-activity relationships (SAR):
- Antimicrobial Activity : Likely due to metal-chelation disrupting microbial enzymes .
- Anticancer Potential : Enhanced cytotoxicity in Co(II) complexes compared to cisplatin .
Docking studies (e.g., AutoDock) further identify molecular targets like topoisomerases or metalloproteins .
How does 5,5'-Methylenebis(quinolin-8-ol) coordinate with transition metal ions, and what factors influence complex stability?
Basic
The ligand acts as a bis-bidentate chelator, binding via hydroxyl and quinoline nitrogen atoms. Stability trends correlate with:
- Metal Ionic Radius : Smaller ions (e.g., Ni²⁺) form stronger complexes due to higher charge density.
- Electron Configuration : d⁸ metals (e.g., Cu²⁺) favor square-planar geometries, enhancing stability .
How do structural modifications of 5,5'-Methylenebis(quinolin-8-ol) impact its chemical reactivity and applications?
Advanced
Comparative studies with analogs highlight:
- Methylene vs. Oxygen Bridges : Methylenebis derivatives exhibit higher flexibility and thermal stability than ether-linked analogs .
- Substituent Effects : Halogenation (e.g., 5-Bromo-7-chloro derivatives) enhances bioactivity via increased lipophilicity .
- Coordination Polymers : Bridging ligands form porous frameworks for catalysis or gas storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
